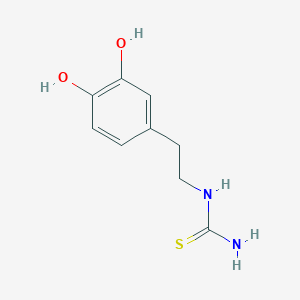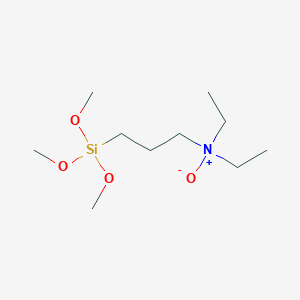![molecular formula C15H15N3O3S B14242610 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide CAS No. 400724-79-0](/img/structure/B14242610.png)
2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a sulfamoyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves the following steps:
Formation of the Pyridin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine to form the pyridin-2-ylsulfamoyl intermediate.
Coupling with 4-Aminophenylprop-2-enamide: The intermediate is then coupled with 4-aminophenylprop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage, making them structurally similar.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness
2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
400724-79-0 |
|---|---|
Formule moléculaire |
C15H15N3O3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H15N3O3S/c1-11(2)15(19)17-12-6-8-13(9-7-12)22(20,21)18-14-5-3-4-10-16-14/h3-10H,1H2,2H3,(H,16,18)(H,17,19) |
Clé InChI |
FJCIPEMNHLMHKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)


![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)

![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
